2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine

Catalog No.
S6763581
CAS No.
2640817-76-9
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo...

CAS Number

2640817-76-9

Product Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine

IUPAC Name

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c1-23-15-4-2-3-13(11-15)7-8-19-18-17-12-16(14-5-6-14)21-22(17)10-9-20-18/h2-4,9-12,14H,5-8H2,1H3,(H,19,20)

InChI Key

WHKNMGWIQAWKQF-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCNC2=NC=CN3C2=CC(=N3)C4CC4

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NC=CN3C2=CC(=N3)C4CC4

2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine is a compound characterized by its unique structure, which includes a cyclopropyl group and a methoxyphenyl moiety attached to a pyrazolo[1,5-a]pyrazin framework. This compound has a molecular weight of 308.4 g/mol and is identified by the CAS number 2640817-76-9 . The presence of both the cyclopropyl and methoxyphenyl groups suggests potential for diverse biological activity and chemical reactivity.

The reactivity of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine can be influenced by its functional groups. The pyrazolo[1,5-a]pyrazin core can participate in various nucleophilic substitutions and cycloaddition reactions. For instance, the methoxy group can be involved in electrophilic aromatic substitution reactions, while the amine group may engage in acylation or alkylation reactions. Additionally, the cyclopropyl moiety can undergo ring-opening reactions under certain conditions, potentially leading to more reactive intermediates.

Compounds containing pyrazolo[1,5-a]pyrazin structures have been reported to exhibit significant biological activities, including anti-inflammatory and anticancer properties. For example, related compounds have demonstrated efficacy as inhibitors of mycobacterial ATP synthase, highlighting their potential in treating infections such as tuberculosis . The specific biological activity of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine has not been extensively documented in literature but is anticipated to follow similar trends given its structural characteristics.

The synthesis of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step synthetic routes that may include:

  • Formation of the Pyrazolo[1,5-a]pyrazin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group: This can be performed using cyclopropanation techniques or by utilizing cyclopropyl-containing reagents.
  • Attachment of the Methoxyphenyl Ethyl Group: This step may involve nucleophilic substitution or coupling reactions with suitable aryl halides.

These methods are often optimized for yield and purity through various purification techniques such as recrystallization or chromatography.

The applications of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine may extend into medicinal chemistry, particularly in drug design targeting specific pathways involved in diseases like cancer or infectious diseases. Additionally, due to its unique structural features, it could serve as a lead compound for further modifications aimed at enhancing biological activity or reducing toxicity.

Interaction studies are crucial for understanding how 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Activity Tests: Determining the efficacy of the compound against various cell lines or pathogens.
  • Mechanistic Studies: Investigating the biochemical pathways affected by the compound.

Such studies provide insights into its potential therapeutic roles and inform further development.

Several compounds share structural similarities with 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amineContains a fluorophenyl groupAntimycobacterial activity
N-(2-methoxypyridin-3-yl)-3-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-aminesMethoxypyridine substitutionPotential anticancer properties
4-amino-N-(pyridin-3-yl)-pyrazolo[1,5-a]pyrimidine derivativesAmino group at position 4Inhibitors of various kinases

Uniqueness

The uniqueness of 2-cyclopropyl-N-[2-(3-methoxyphenyl)ethyl]pyrazolo[1,5-a]pyrazin-4-amine lies in its specific combination of a cyclopropane ring and a methoxy phenethyl group attached to a pyrazolo framework. This distinct structure may confer unique pharmacological profiles compared to other compounds listed above.

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.16371127 g/mol

Monoisotopic Mass

308.16371127 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

Explore Compound Types